molecular formula C17H15N3O3S B11273999 methyl 2-{[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}benzoate

methyl 2-{[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}benzoate

Katalognummer: B11273999
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: RZAZPUPENXQSSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

METHYL 2-{[(5-PHENYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL)METHYL]AMINO}BENZOATE is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(5-PHENYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL)METHYL]AMINO}BENZOATE typically involves the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazides with carbon disulfide in the presence of a base can lead to the formation of the oxadiazole ring.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a substitution reaction, where a suitable phenyl halide reacts with the oxadiazole intermediate.

    Attachment of the Benzoate Group: The final step involves the esterification of the oxadiazole derivative with methyl benzoate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

METHYL 2-{[(5-PHENYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL)METHYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides, nitriles, and amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

METHYL 2-{[(5-PHENYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL)METHYL]AMINO}BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of METHYL 2-{[(5-PHENYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL)METHYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The sulfur atom can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    METHYL 2-{[(5-PHENYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-THIADIAZOL-3-YL)METHYL]AMINO}BENZOATE: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    METHYL 2-{[(5-PHENYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-TRIAZOLE-3-YL)METHYL]AMINO}BENZOATE: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of METHYL 2-{[(5-PHENYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL)METHYL]AMINO}BENZOATE lies in its specific oxadiazole ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C17H15N3O3S

Molekulargewicht

341.4 g/mol

IUPAC-Name

methyl 2-[(5-phenyl-2-sulfanylidene-1,3,4-oxadiazol-3-yl)methylamino]benzoate

InChI

InChI=1S/C17H15N3O3S/c1-22-16(21)13-9-5-6-10-14(13)18-11-20-17(24)23-15(19-20)12-7-3-2-4-8-12/h2-10,18H,11H2,1H3

InChI-Schlüssel

RZAZPUPENXQSSL-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=CC=C1NCN2C(=S)OC(=N2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.